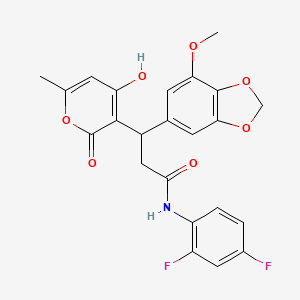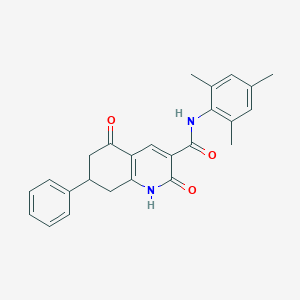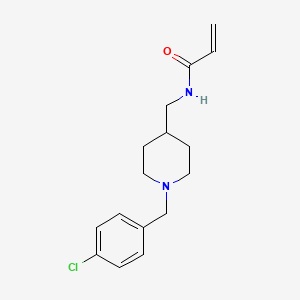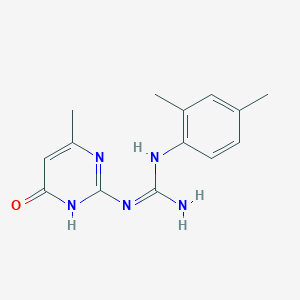![molecular formula C25H29N5O3 B11038217 3-(4-Isopentyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide](/img/structure/B11038217.png)
3-(4-Isopentyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Isopentyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide is a complex organic compound featuring a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopentyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions, often using isopentyl halides in the presence of a base.
Attachment of the Methoxybenzyl Group: This step involves the coupling of the triazoloquinazoline intermediate with 3-methoxybenzylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopentyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br_2) or nitric acid (HNO_3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogens or nitro groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery programs.
Medicine
In medicine, the compound’s potential therapeutic properties are of great interest. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, making it a candidate for drug development.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific functional groups or structural motifs.
Mechanism of Action
The mechanism by which 3-(4-Isopentyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound’s triazoloquinazoline core is known to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide
- 3-(4-Isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide
Uniqueness
The uniqueness of 3-(4-Isopentyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-A]quinazolin-1-YL)-N~1~-(3-methoxybenzyl)propanamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the isopentyl group, in particular, may influence its lipophilicity and membrane permeability, potentially enhancing its bioavailability and efficacy as a therapeutic agent.
Properties
Molecular Formula |
C25H29N5O3 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C25H29N5O3/c1-17(2)13-14-29-24(32)20-9-4-5-10-21(20)30-22(27-28-25(29)30)11-12-23(31)26-16-18-7-6-8-19(15-18)33-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,31) |
InChI Key |
QYDUUFKGNZCYCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-methoxyanilino)-2-{[2-(5-methyl-1H-indol-3-yl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B11038139.png)

![2-[(7-methoxy-4-methylquinazolin-2-yl)amino]-6-propylpyrimidin-4(3H)-one](/img/structure/B11038149.png)
![N-{1-[(4-bromo-3-methylphenyl)amino]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide](/img/structure/B11038152.png)
![5-(3,4-dimethylphenyl)-3-(2-furyl)-1-phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11038153.png)
![4-tert-butyl-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzamide](/img/structure/B11038157.png)

![4-{[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11038165.png)
methanethione](/img/structure/B11038171.png)
![dimethyl 2-{1-[(4-ethylphenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11038177.png)

![N-(2-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038186.png)
![ethyl 5-{[1-(3,4-dimethylphenyl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]sulfanyl}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B11038191.png)
